molecular formula C9H10N2O3 B1598293 N-ethyl-3-nitrobenzamide CAS No. 26819-11-4

N-ethyl-3-nitrobenzamide

Cat. No.: B1598293
CAS No.: 26819-11-4
M. Wt: 194.19 g/mol
InChI Key: MEHSMNJKCAVTNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Scientific Research Applications

Anticonvulsant Research

N-ethyl-3-nitrobenzamide derivatives have demonstrated significant potential in anticonvulsant research. A study by Sych et al. (2018) focused on developing quality control methods for a promising anticonvulsant derived from 1,3,4-thiadiazole. This substance exhibited high anticonvulsive activity, surpassing the classic drug "Depakin" in a pentylentetrazole model of seizure. The development of quality control techniques is a crucial step in introducing new medicinal products into medical practice, highlighting the significance of this compound derivatives in this field (Sych et al., 2018).

Nanotechnology and Material Science

Nanoparticles and nanocrystals of this compound derivatives are actively researched in the field of material science. Saeed et al. (2013) synthesized and characterized a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, which was used as a precursor for the deposition of nickel sulfide nanocrystals. This research demonstrates the versatility of this compound derivatives in synthesizing new materials with potential applications in various fields including electronics and catalysis (Saeed et al., 2013).

Physico-Chemical Studies

The physico-chemical properties of bioactive this compound derivatives have been a subject of study, as reported by Ol’khovich et al. (2017). They investigated the solubility, distribution, and thermodynamic functions of these compounds, providing valuable data for further research and development in pharmaceuticals and chemical engineering (Ol’khovich et al., 2017).

Antibacterial Activity

The antibacterial properties of this compound derivatives have been explored, particularly in their metal complex forms. A study by Saeed et al. (2010) synthesized nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide and evaluated their in vitro antibacterial activities. The complexes showed greater antibacterial efficacy than the thiourea derivative ligands, indicating the potential of these compounds in developing new antibacterial agents (Saeed et al., 2010).

Antiarrhythmic Activity

The antiarrhythmic potential of this compound derivatives has been investigated, with a series of substituted derivatives showing original spectra of antiarrhythmic activity. Likhosherstov et al. (2014) synthesized new compounds and studied their structure-activity relationship, identifying a lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Safety and Hazards

The safety data sheets for related compounds suggest avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ingestion . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

N-ethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHSMNJKCAVTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402062
Record name N-ethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26819-11-4
Record name N-Ethyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26819-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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